molecular formula C27H31N3O4S B2382903 4-butoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide CAS No. 393834-49-6

4-butoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide

Cat. No. B2382903
M. Wt: 493.62
InChI Key: FBVSJYAQIBBTNT-UHFFFAOYSA-N
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Description

4-butoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide is a chemical compound that belongs to the class of sulfonamide drugs. It has been extensively studied for its potential use in various scientific research applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-butoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide' involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate is then reacted with 4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenylamine to form the desired compound.

Starting Materials
4-butoxybenzoic acid, thionyl chloride, 4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenylamine

Reaction
Step 1: 4-butoxybenzoic acid is reacted with thionyl chloride to form 4-butoxybenzoyl chloride., Step 2: 4-butoxybenzoyl chloride is reacted with 4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenylamine in the presence of a base such as triethylamine to form the desired compound, 4-butoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide.

Mechanism Of Action

The mechanism of action of 4-butoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide involves the inhibition of specific enzymes and signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It also inhibits the activity of certain signaling pathways involved in cell growth and survival.

Biochemical And Physiological Effects

4-butoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Additionally, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 4-butoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide in lab experiments is its ability to selectively inhibit specific enzymes and signaling pathways. This allows researchers to study the effects of these enzymes and pathways on various biological processes. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of 4-butoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide. One direction is the development of more potent and selective analogs of the compound. Another direction is the study of its effects on other biological processes, such as immune function and mitochondrial function. Additionally, the compound could be studied for its potential use in combination with other therapeutic agents for the treatment of various diseases.

Scientific Research Applications

4-butoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

4-butoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4S/c1-2-3-19-34-24-13-9-21(10-14-24)27(31)29-23-11-15-25(16-12-23)35(32,33)30-18-5-4-8-26(30)22-7-6-17-28-20-22/h6-7,9-17,20,26H,2-5,8,18-19H2,1H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVSJYAQIBBTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide

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